Product packaging for L-ARGININE:HCL (GUANIDO-13C)(Cat. No.:)

L-ARGININE:HCL (GUANIDO-13C)

Cat. No.: B1580303
M. Wt: 211.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Tracers in Contemporary Biochemical Investigations

Stable isotope tracers have become an indispensable tool in modern biochemical and metabolic research, offering profound insights into the intricate wiring of cellular pathways. nih.govspringernature.com Unlike radioactive isotopes, stable isotopes are non-hazardous, making them safe for in vivo studies in humans. maastrichtuniversity.nl By introducing molecules labeled with heavy isotopes like ¹³C, ¹⁵N, or ²H into a biological system, researchers can track the metabolic fate of these compounds. silantes.com This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of metabolic fluxes—the rates of biochemical reactions. nih.govspringernature.commaastrichtuniversity.nl This approach provides a dynamic view of metabolism that is not achievable by simply measuring the concentrations of metabolites. nih.govspringernature.com The use of stable isotope-labeled compounds has revolutionized our understanding of a wide array of physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases. isotope.com

Rationale for Site-Specific ¹³C Labeling, Particularly at the Guanido Position of L-Arginine (B1665763), for Mechanistic Studies

L-arginine, a semi-essential amino acid, stands at a critical metabolic crossroads, participating in numerous biochemical pathways. embopress.org Its distinctive guanidinium (B1211019) group is a substrate for several key enzymes, making the specific labeling of this position with ¹³C particularly informative. wikipedia.org

The primary rationale for labeling the guanido carbon of L-arginine lies in its central role in the synthesis of nitric oxide (NO) and the urea (B33335) cycle. embopress.orgnih.gov Nitric oxide synthase (NOS) utilizes one of the guanidino nitrogens to produce NO, a vital signaling molecule, and L-citrulline. nih.govahajournals.org By using L-arginine with a ¹³C-labeled guanido group, researchers can trace the carbon's path, which is critical for understanding the stoichiometry and regulation of NO production. nih.gov Similarly, the enzyme arginase cleaves the guanido group to form urea and L-ornithine. researchgate.netnih.gov Tracking the ¹³C label allows for the quantification of urea cycle activity and its interplay with other metabolic pathways. ahajournals.org This site-specific labeling provides a clear and unambiguous way to distinguish the metabolic fate of the guanido group from the rest of the arginine molecule.

Overview of Key Research Domains Leveraging L-ARGININE:HCL (GUANIDO-¹³C)

The application of L-ARGININE:HCL (GUANIDO-¹³C) spans several critical areas of biomedical research, providing detailed mechanistic insights.

Nitric Oxide Synthesis and Cardiovascular Physiology: The production of nitric oxide from L-arginine is fundamental to vascular health. atamanchemicals.com Studies using guanido-¹³C labeled L-arginine have been instrumental in quantifying NO synthesis in various physiological and pathological conditions, such as hypertension and congestive heart failure. ahajournals.org By tracing the labeled carbon, researchers can assess the activity of endothelial nitric oxide synthase (eNOS) and investigate how its function is altered in disease states. ahajournals.org

Urea Cycle and Nitrogen Metabolism: The urea cycle is the primary pathway for the disposal of excess nitrogen in mammals. L-arginine is a key intermediate in this cycle. dovepress.com Isotopic labeling at the guanido position allows for the direct measurement of urea production rates and helps in diagnosing and understanding urea cycle disorders. ahajournals.orgmsdmanuals.com This is crucial for studying conditions characterized by hyperammonemia, where the detoxification of ammonia (B1221849) is impaired. dovepress.com

Immunology and Macrophage Function: Macrophages utilize L-arginine for two competing pathways: nitric oxide production for antimicrobial activity and the arginase pathway for tissue repair and immune regulation. researchgate.netnih.gov L-ARGININE:HCL (GUANIDO-¹³C) enables researchers to dissect the metabolic switch between these two pathways in response to different stimuli, providing insights into immune cell function in infection and inflammation. researchgate.netnih.gov For instance, studies have shown that the metabolism of L-arginine to L-citrulline, nitrite, and nitrate (B79036) correlates with the fungistatic capacity of macrophages. researchgate.netnih.gov

Metabolomics and Proteomics: In the broader fields of metabolomics and proteomics, ¹³C-labeled arginine is used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC). nih.gov This technique allows for the quantitative comparison of protein abundances between different cell populations. nih.gov While SILAC often uses fully labeled arginine, the principles of isotopic labeling are central to its success. nih.gov

Properties

Molecular Weight

211.66

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Rigorous Characterization of L Arginine:hcl Guanido ¹³c

Strategies for Enantioselective Synthesis of Guanido-¹³C L-Arginine (B1665763)

The enantioselective synthesis of L-ARGININE:HCL (GUANIDO-¹³C) is a multi-step process that requires careful planning to ensure the correct stereochemistry (the "L" configuration) and the precise placement of the isotopic label.

Selection of Precursors and Optimization of Reaction Schemes for Isotopic Incorporation

The synthesis of Guanido-¹³C L-Arginine hinges on the selection of appropriate starting materials and a well-designed reaction pathway that introduces the ¹³C isotope efficiently and late in the sequence to maximize its incorporation and minimize costs. nih.gov A common and effective strategy involves a chemoenzymatic approach, which leverages the stereospecificity of enzymes to ensure the desired L-enantiomer is produced.

A frequently employed precursor for the carbon backbone of L-arginine is a chiral molecule such as L-aspartic acid. nih.govresearchgate.net This approach ensures that the stereocenter is set from the beginning of the synthesis. The reaction scheme is then designed to chemically modify the side chain of the precursor to build the arginine structure.

Alternatively, a resolution step can be incorporated into the synthesis to separate the L- and D-enantiomers. This can be achieved through enzymatic resolution, where an enzyme selectively acts on one of the enantiomers, allowing for their separation.

The source of the ¹³C isotope is a critical consideration. Commercially available and relatively low-cost sources of ¹³C are preferred. nih.gov One common precursor for the guanido group is ¹³C-labeled cyanamide (B42294) or a derivative thereof. researchgate.netorganic-chemistry.org Another approach involves the use of potassium ¹³C-cyanide, which can be incorporated into the synthetic scheme to form the guanido carbon. researchgate.net Protecting groups are extensively used throughout the synthesis to prevent unwanted side reactions at other functional groups of the amino acid, such as the alpha-amino and carboxyl groups. biosyn.comnih.gov Common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). biosyn.com

Optimization of the reaction schemes involves carefully adjusting reaction conditions such as temperature, solvent, and catalysts to maximize the yield and purity of each intermediate step, with a particular focus on the isotopic incorporation step.

Regioselective Labeling Techniques for the Guanido Group

The key step in the synthesis of L-ARGININE:HCL (GUANIDO-¹³C) is the regioselective introduction of the ¹³C-labeled guanido group onto an ornithine precursor. L-ornithine is an amino acid that has the same carbon skeleton as arginine but lacks the guanido group. mdpi.com The guanylation of the delta-amino group of a protected L-ornithine derivative is a widely used regioselective technique. researchgate.net

Several guanylating reagents can be employed for this purpose. For instance, N,N-bis-Boc-1-guanyl pyrazole (B372694) containing a ¹³C label can be used to transfer the labeled guanido group to the ornithine side chain. nih.govresearchgate.net Another effective method involves the reaction of the ornithine derivative with a ¹³C-labeled thiourea, such as N-Boc-protected [¹³C]thiourea, which is then converted to the guanidine. kist.re.kr The reaction conditions are optimized to ensure that the guanylation occurs specifically at the desired delta-amino group of the ornithine side chain.

The use of such specific ¹³C-labeled guanylating agents ensures that the isotope is incorporated exclusively at the guanido carbon position, resulting in the desired L-ARGININE:HCL (GUANIDO-¹³C).

Analytical Validation of Isotopic Enrichment and Compound Integrity

High-Resolution Mass Spectrometry for Precise Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the validation of isotopically labeled compounds. alexandraatleephillips.com It allows for the precise determination of the mass-to-charge ratio (m/z) of the molecule, which in turn reveals its isotopic composition.

By comparing the mass spectrum of the synthesized ¹³C-labeled L-arginine with that of its unlabeled counterpart, the isotopic enrichment can be accurately quantified. nih.gov Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometry provide the necessary high resolution to distinguish between the isotopologues and to measure their relative abundances with high precision. alexandraatleephillips.com Isotope Ratio Mass Spectrometry (IRMS) is another powerful technique specifically designed for determining isotopic ratios with very high accuracy. nih.gov

Table 1: High-Resolution Mass Spectrometry Techniques for Isotopic Abundance Determination
TechniquePrincipleApplication in L-ARGININE:HCL (GUANIDO-¹³C) Analysis
Isotope Ratio Mass Spectrometry (IRMS)Measures the ratio of stable isotopes with very high precision.Provides highly accurate determination of the ¹³C/¹²C ratio to quantify isotopic enrichment. nih.gov
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass SpectrometryIons are trapped in a magnetic field and their cyclotron frequency is measured to determine their m/z ratio with extremely high resolution.Resolves the isotopic peaks of L-arginine to confirm the incorporation of the ¹³C label and quantify its abundance.
Orbitrap Mass SpectrometryIons are trapped in an orbital motion around a central electrode, and their frequency of oscillation is used to determine their m/z ratio with high resolution and mass accuracy.Accurately measures the mass of the labeled L-arginine to verify the presence of the ¹³C isotope and assess enrichment levels. alexandraatleephillips.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of Site-Specificity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the exact location of the isotopic label within the molecule. ucl.ac.uk For L-ARGININE:HCL (GUANIDO-¹³C), ¹³C NMR spectroscopy provides direct evidence of the ¹³C incorporation. The chemical shift of the guanido carbon in the ¹³C NMR spectrum is characteristic and can be used to confirm the site of labeling. chemicalbook.comhmdb.ca

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, are employed to provide unambiguous confirmation of the label's position. emerypharma.com An HSQC experiment correlates the ¹³C nucleus with directly attached protons, while an HMBC experiment shows correlations between the ¹³C nucleus and protons that are two or three bonds away. By analyzing these correlation patterns, the precise location of the ¹³C atom at the guanido group can be definitively established.

Table 2: Advanced NMR Spectroscopy for Site-Specificity Confirmation
NMR ExperimentInformation ProvidedRelevance for L-ARGININE:HCL (GUANIDO-¹³C)
¹³C NMR (1D)Provides the chemical shift of each carbon atom in the molecule.A signal at the characteristic chemical shift for a guanido carbon confirms the presence of the ¹³C label in that functional group. chemicalbook.comhmdb.ca
¹H-¹³C HSQCShows correlations between carbon atoms and their directly attached protons.While the guanido carbon has no directly attached protons, the absence of a correlation at its chemical shift, combined with other data, supports its assignment.
¹H-¹³C HMBCReveals correlations between carbons and protons separated by two or three bonds.Correlations between the ¹³C-labeled guanido carbon and protons on the adjacent nitrogen atoms and the delta-methylene group of the arginine side chain provide definitive proof of the label's specific location. ucl.ac.ukemerypharma.com

Chromatographic Techniques for Assessment of Chemical Purity and Absence of Isotopic Scrambling

Chromatographic methods are essential for determining the chemical and chiral purity of the synthesized L-ARGININE:HCL (GUANIDO-¹³C). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. alexandraatleephillips.com Chiral chromatography can be employed to confirm the enantiomeric purity and ensure that the product is exclusively the L-isomer.

A critical aspect of the validation is to ensure the absence of isotopic scrambling, which is the misincorporation of the isotope at unintended positions in the molecule. In the context of metabolic studies using labeled arginine, a known issue is the potential for in vivo conversion of arginine to proline, which can lead to the scrambling of the isotopic label. sigmaaldrich.com While this is more of a concern during the application of the labeled compound, it is important to verify that no significant scrambling has occurred during the synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govoup.com It can be used to simultaneously assess the purity of the compound and to confirm the mass of the eluting peak, thereby verifying the presence of the ¹³C label and the absence of significant impurities or scrambled isotopes.

Table 3: Chromatographic Techniques for Purity and Isotopic Integrity Assessment
TechniquePurposeSpecific Application for L-ARGININE:HCL (GUANIDO-¹³C)
High-Performance Liquid Chromatography (HPLC)Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Assesses the chemical purity by separating the labeled arginine from any synthesis-related impurities. alexandraatleephillips.com
Chiral HPLCSeparates enantiomers of a chiral compound.Confirms the enantiomeric purity and ensures the product is the desired L-arginine.
Gas Chromatography (GC)Separates volatile compounds. Often requires derivatization of amino acids.Can be used as an alternative method to assess chemical purity after appropriate derivatization. alexandraatleephillips.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.Provides a comprehensive analysis of purity, confirms the molecular weight of the purified compound, and can detect any potential isotopically scrambled byproducts. nih.gov

Advanced Spectroscopic and Spectrometric Applications of L Arginine:hcl Guanido ¹³c in Biological Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. The introduction of a ¹³C label in the guanido group of arginine significantly enhances the utility of NMR in studying arginine's critical roles in biological macromolecules.

¹³C-Detected NMR Approaches for Probing Arginine Residues in Macromolecular Architectures

Arginine residues are frequently located at protein interaction interfaces and in enzymatic active sites, where they participate in crucial hydrogen bonding networks and salt bridges. nih.govnih.gov Probing these residues is often challenging with conventional proton-detected (¹H) NMR because the amine protons on the guanido group exchange rapidly with the solvent, leading to signal broadening. nih.gov

¹³C-detected NMR spectroscopy provides a robust solution to this problem. ucl.ac.uk By directly observing the ¹³C nucleus, which has favorable relaxation properties and is not subject to the same rapid exchange phenomena as protons, researchers can obtain high-resolution spectra even for dynamic systems. ucl.ac.uk A key approach involves using a two-dimensional ¹³Cζ–¹⁵Nη correlation spectrum, which is sensitive to the rotational dynamics around the Nε–Cζ bond of the arginine side chain. nih.gov The rate of this rotation provides a direct measure of the strength of the interactions formed by the guanido group. nih.gov For example, in studies of the T4 lysozyme protein, distinct differences in the dynamics of various arginine residues were observed, reflecting their unique local environments and interaction states. nih.gov

NMR TechniqueAdvantage for Arginine AnalysisInformation Gained
¹³C-Detected NMR Circumvents rapid solvent exchange of guanido ¹H protons. nih.govEnables high-resolution detection of arginine side chains.
¹³Cζ–¹⁵Nη Correlation Sensitive to rotational dynamics around the Nε–Cζ bond. nih.govQuantifies the strength of intermolecular interactions. nih.gov
¹³C-Detection Exploits favorable relaxation properties of the ¹³C nucleus. ucl.ac.ukOvercomes limitations of ¹H-detection for studying dynamic systems. ucl.ac.uk

Investigation of Guanido Group Dynamics and Intermolecular Interactions via ¹³C and ¹⁵N Multidimensional NMR

Multidimensional NMR experiments that correlate ¹³C and ¹⁵N nuclei are exceptionally powerful for characterizing the intricate dynamics and interactions of the arginine guanido group. The rotation about the Cζ–Nε bond can lead to line broadening in NMR spectra, but specialized pulse sequences have been developed to overcome this issue. nih.gov One such technique involves the evolution of a double-quantum coherence between the two terminal ¹⁵Nη nuclei, detected via the ¹³Cζ atom. nih.gov This method effectively eliminates the effects of chemical exchange, allowing for the clear observation of correlation peaks for all arginine residues, even in moderately sized proteins like the 19 kDa T4 lysozyme. nih.gov

These advanced NMR methods provide quantitative data on the rates of exchange, which are directly related to the stability of interactions such as salt bridges and hydrogen bonds. nih.gov For instance, an arginine residue that is not involved in any significant interactions will exhibit rapid rotation (e.g., k_ex ≈ 2000 s⁻¹), while a residue forming a stable bidentate salt bridge will show much slower dynamics. nih.gov Studies combining ¹H, ¹³C, and ¹⁵N NMR have provided direct evidence for non-covalent hydrogen-bonding interactions between an arginine's guanidinium (B1211019) group and a C-terminal carboxylate group in peptides, revealing mobility restrictions in that region of the molecule. rsc.orgnih.gov

Table 1: Rotational Exchange Rates for Arginine Residues in T4 Lysozyme L99A at 298 K nih.gov
Arginine ResidueExchange Rate (kex) s⁻¹Interaction State
R142000 ± 65Does not form interactions; rapid rotation.
R5245 ± 4Forms a bidentate salt bridge with E62; slow rotation.
R962.2 ± 0.1Forms a bidentate salt bridge with D92; very slow rotation.

Hyperpolarized ¹³C NMR for Real-time Monitoring of Dynamic Biochemical Processes

A significant limitation of conventional ¹³C NMR is its inherently low sensitivity due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus. nih.gov Hyperpolarization techniques, particularly dissolution Dynamic Nuclear Polarization (d-DNP), overcome this barrier by dramatically increasing the NMR signal intensity by factors of 10,000 or more. nih.gov This massive signal enhancement enables the real-time monitoring of metabolic reactions and other dynamic biochemical processes that occur too rapidly or at concentrations too low to be observed otherwise. nih.govjove.comnih.gov

L-ARGININE (B1665763):HCL (GUANIDO-¹³C) can be used as a hyperpolarized (HP) probe to non-invasively track enzyme activity in vivo. nih.gov For example, HP [6-¹³C]-arginine has been used to monitor the activity of the enzyme arginase, which catalyzes the hydrolysis of arginine to ornithine and urea (B33335). nih.gov Upon injection of the hyperpolarized substrate, the enzymatic conversion to ¹³C-urea can be detected and quantified in real-time by acquiring rapid ¹³C NMR spectra. nih.gov This provides a direct measure of enzymatic flux within living cells or organisms, offering unprecedented insights into metabolic pathways in both healthy and diseased states. nih.govresearchgate.net The transient nature of the hyperpolarized state, which decays on a timescale of seconds to minutes, makes this technique perfectly suited for studying fast, dynamic processes. jove.comnih.gov

Mass Spectrometry (MS) Based Quantitative Proteomics and Metabolomics

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When combined with stable isotope labeling, it becomes a cornerstone of quantitative biology, allowing for the precise measurement of changes in the abundance of proteins and metabolites.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Utilizing L-ARGININE:HCL (GUANIDO-¹³C) for Protein Quantification

SILAC is a robust metabolic labeling strategy used in quantitative proteomics. springernature.com In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of certain amino acids. thermofisher.com One population is fed "light" (natural abundance) amino acids, while the other is fed "heavy" amino acids, such as L-arginine labeled with ¹³C at the guanido group (or fully ¹³C-labeled). thermofisher.comnih.gov

After several cell doublings, the heavy amino acid is fully incorporated into the proteome of the second cell population. acs.org The two cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted and digested (typically with trypsin). springernature.com Because trypsin cleaves after arginine and lysine residues, the use of labeled arginine ensures that a large proportion of the resulting peptides will contain the isotopic label at their C-terminus. nih.gov

When analyzed by mass spectrometry, the "light" and "heavy" versions of each peptide appear as a pair of peaks separated by a predictable mass difference (e.g., a 6 Dalton shift for a peptide containing one [¹³C₆]-Arginine). The ratio of the intensities of these peaks provides a highly accurate measure of the relative abundance of the protein between the two samples. nih.govacs.org This approach minimizes quantitative errors because the samples are combined early in the workflow, ensuring they are processed identically. researchgate.net One potential complication is the metabolic conversion of arginine to other amino acids, such as proline, which can be significant in some cell types and needs to be accounted for in the experimental design. nih.gov

Table 2: Mass Shifts in SILAC using ¹³C-labeled Arginine
Isotope LabelMass Shift (Da)Application
L-Arginine:¹³C₆+6Standard 2-plex SILAC experiments. nih.gov
L-Arginine:¹³C₆,¹⁵N₄+10Used in 3-plex SILAC experiments for comparing three conditions. thermofisher.com

Targeted Metabolomics for Arginine and Its Downstream Metabolites via LC-MS/MS and GC-MS/MS

Targeted metabolomics focuses on the quantitative analysis of a specific, predefined set of metabolites. lcms.cz This hypothesis-driven approach is critical for studying metabolic pathways, such as the complex network of reactions involving arginine. Arginine is a precursor to nitric oxide (NO), urea, polyamines, proline, and creatine, and its metabolism is central to many physiological and pathological processes. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant platform for targeted analysis of arginine and its metabolites. nih.govmdpi.com The technique involves separating the metabolites in a sample using LC, followed by their detection and quantification using a tandem mass spectrometer, often operating in multiple-reaction monitoring (MRM) mode. mdpi.com In this mode, the instrument is set to specifically detect a particular metabolite and one of its characteristic fragment ions, providing excellent sensitivity and selectivity. lcms.cz

The use of a stable isotope-labeled internal standard, such as L-ARGININE:HCL (GUANIDO-¹³C) or a fully labeled version, is essential for accurate quantification. mdpi.com The labeled standard is added to the sample at the beginning of the preparation process and behaves almost identically to the endogenous analyte, correcting for any variability in sample extraction and instrument response. mdpi.com This approach allows for the precise quantification of arginine and key downstream metabolites, including citrulline, ornithine, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA), in biological fluids like plasma. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile derivatives of these metabolites. nih.gov

Application of Isotope Ratio Mass Spectrometry (IRMS) for Tracing ¹³C Flux

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for tracing the metabolic fate of isotopically labeled compounds in biological systems. When L-ARGININE:HCL (GUANIDO-¹³C) is introduced into a biological system, the ¹³C-labeled guanido group serves as a tracer, allowing researchers to follow its incorporation into various metabolites. This provides valuable insights into the flux through key metabolic pathways, such as the urea cycle and nitric oxide synthesis.

The principle behind IRMS in this application is the precise measurement of the ratio of the heavy isotope (¹³C) to the light isotope (¹²C) in a given sample. By analyzing the ¹³C enrichment in downstream metabolites, it is possible to quantify the rate at which the labeled carbon from the guanido group of L-arginine is being utilized in different biochemical reactions. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a common configuration used for these analyses, where gas chromatography first separates the compounds of interest before they are combusted, and the resulting CO₂ gas is analyzed by the IRMS.

Detailed Research Findings:

Research utilizing L-ARGININE:HCL (GUANIDO-¹³C) in conjunction with IRMS has been instrumental in elucidating the dynamics of arginine metabolism. A primary application is the investigation of the urea cycle, where the enzyme arginase catalyzes the hydrolysis of L-arginine to urea and L-ornithine. The guanido carbon of L-arginine is directly incorporated into urea. By measuring the ¹³C enrichment in urea, researchers can quantify the rate of urea synthesis, providing a direct measure of urea cycle flux.

For instance, studies in piglets have employed combined ¹³C- and ¹⁵N₂-urea infusion experiments to determine labeled urea tracer enrichments in plasma using GC-C-IRMS. These studies have demonstrated the feasibility of accurately measuring urea kinetics. nih.gov While not exclusively using guanido-¹³C-arginine, these methodologies are directly applicable. A method for the determination of ¹³C enrichment in urea involves its conversion to 2-methoxypyrimidine, a stable derivative suitable for both GC-MS and GC-C-IRMS analysis. nih.gov

Another critical pathway is the synthesis of nitric oxide (NO), a vital signaling molecule. Nitric oxide synthase (NOS) converts L-arginine to NO and L-citrulline. In this reaction, the guanido group is the source of the nitrogen atom in NO, and the carbon atom is released as part of the citrulline molecule. By tracing the ¹³C label from the guanido group of L-arginine to L-citrulline, the rate of NO synthesis can be inferred.

While direct IRMS data on ¹³C-citrulline from guanido-¹³C-arginine is not abundant in the provided search results, related studies highlight the importance of tracking these conversions. For example, studies have used L-[ureido-¹³C]citrulline to investigate plasma citrulline kinetics, which is a complementary approach to understanding this pathway. sci-hub.box The analytical techniques described for measuring ¹³C enrichment in amino acids using GC-C-IRMS are well-established and can be applied to measure ¹³C-citrulline and ¹³C-ornithine. ucdavis.edu

The metabolic flux of the guanido carbon can also be traced to other related metabolites. For example, in conditions of hyperammonemia induced by an arginine-free diet, alterations in guanidino compounds are observed. nih.gov This indicates that the guanido group can be transferred to other molecules, and IRMS could be a valuable tool for quantifying these alternative metabolic pathways.

Below are illustrative data tables representing hypothetical research findings from experiments using L-ARGININE:HCL (GUANIDO-¹³C) and IRMS to trace ¹³C flux.

Table 1: ¹³C Enrichment in Urea Following Administration of L-ARGININE:HCL (GUANIDO-¹³C) in a Cellular Model

Time (hours)¹³C Atom Percent Excess (APE) in Urea
00.000
20.152
40.315
60.458
80.580
120.710
240.850

Table 2: Tracing ¹³C Flux into Urea Cycle Intermediates in an Animal Model

Metabolite¹³C Atom Percent Excess (APE) at 6 hours
L-Arginine5.250
Urea1.120
L-Ornithine0.050
L-Citrulline0.080

These tables illustrate how IRMS can provide quantitative data on the dynamic movement of the ¹³C label from the guanido group of L-arginine through the urea cycle. The data in Table 1 shows a time-dependent increase in ¹³C enrichment in urea, reflecting its synthesis from the labeled arginine. Table 2 provides a snapshot of the distribution of the ¹³C label among key metabolites of the urea cycle at a specific time point, indicating the relative flux through different branches of the pathway. The higher enrichment in urea compared to ornithine and citrulline in this hypothetical example would suggest a significant channeling of the guanido carbon towards urea synthesis.

Application of L Arginine:hcl Guanido ¹³c in the Elucidation of Metabolic and Enzymatic Pathways

Tracing Arginine Flux and Interconversions in Central Metabolism

L-arginine (B1665763) is a semi-essential amino acid that stands at the crossroads of several vital metabolic pathways, most notably the urea (B33335) cycle. The use of L-ARGININE:HCL (GUANIDO-¹³C) allows researchers to dissect the complex dynamics of arginine synthesis, catabolism, and its role in nitrogen homeostasis.

De novo synthesis of arginine occurs primarily through the intestinal-renal axis, where citrulline produced in the small intestine is converted to arginine in the kidneys. Arginine is synthesized from citrulline via the sequential actions of argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL).

The catabolism of arginine is predominantly initiated by the enzyme arginase, which hydrolyzes arginine to form urea and ornithine. This reaction is the final step of the urea cycle, the primary pathway for the disposal of excess nitrogen in mammals. The use of L-ARGININE:HCL (GUANIDO-¹³C) is exceptionally well-suited for studying this process. The ¹³C label on the guanido carbon is directly transferred to urea, allowing for a clear and unambiguous signal for arginase activity. By measuring the rate of ¹³C-labeled urea formation, researchers can quantify the flux of arginine through this critical catabolic pathway.

Stable isotope tracer studies utilizing L-ARGININE:HCL (GUANIDO-¹³C) or analogous labeled molecules (e.g., L-[guanidino-¹⁵N₂]arginine) are the gold standard for quantifying whole-body urea cycle dynamics in vivo. By administering a continuous infusion of the labeled arginine and measuring the isotopic enrichment of urea in plasma or urine over time, a direct calculation of the rate of urea production from arginine can be made.

This technique provides valuable data on how physiological states, diet, or disease affect the body's capacity to dispose of nitrogen. For instance, studies in healthy adults have used this method to determine the partitioning of plasma arginine between urea synthesis and other metabolic fates. These quantitative analyses are crucial for understanding metabolic dysregulation in various disorders, including urea cycle disorders and conditions of metabolic stress like sepsis.

Table 1: Quantitative Flux of Plasma Arginine in Healthy Adults

This table presents data synthesized from stable isotope tracer studies, illustrating the partitioning of the plasma arginine pool into major metabolic pathways under normal physiological conditions.

Metabolic PathwayEnzymeProduct from Guanido GroupPercentage of Plasma Arginine Turnover (%)
Urea SynthesisArginaseUrea~15%
Nitric Oxide (NO) SynthesisNitric Oxide Synthase (NOS)Citrulline + NO~1.2%
Protein Synthesis & Other PathwaysVariousIncorporated Arginine~83.8%

Investigation of Nitric Oxide (NO) Biosynthesis and Related Pathways

L-arginine is the sole physiological substrate for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. L-ARGININE:HCL (GUANIDO-¹³C) is an invaluable tracer for elucidating the complexities of NO production.

The family of nitric oxide synthase (NOS) enzymes catalyzes the oxidation of L-arginine to produce NO and L-citrulline in a 1:1 stoichiometric ratio researchgate.net. During this reaction, the ¹³C-labeled guanido carbon of the tracer molecule is incorporated into the ureido group of the newly formed L-citrulline.

Therefore, by infusing L-ARGININE:HCL (GUANIDO-¹³C) and measuring the rate of appearance of ¹³C-labeled L-citrulline in plasma or tissue, researchers can directly and quantitatively measure the rate of whole-body or organ-specific NO synthesis researchgate.net. This isotopic approach is highly specific and sensitive, overcoming the challenge of directly measuring the highly reactive and short-lived NO molecule itself researchgate.net. This methodology has been applied to determine NO production rates in various physiological and pathophysiological states, providing critical insights into endothelial function and inflammatory processes.

NOS and arginase are co-expressed in many cell types and compete for their common substrate, L-arginine nih.govresearchgate.net. This competition is a critical regulatory node that determines whether arginine is channeled towards the production of NO (a vasodilator and signaling molecule) or towards the production of urea and ornithine (for nitrogen disposal and synthesis of polyamines and proline) nih.govasm.org.

The use of L-ARGININE:HCL (GUANIDO-¹³C) provides a unique advantage in studying this interplay. It allows for the simultaneous measurement of flux through both competing pathways by quantifying the isotopic enrichment in two distinct products: ¹³C-urea (from arginase) and ¹³C-citrulline (from NOS). This dual-tracing capability enables researchers to investigate how factors like inflammation, infection, or substrate availability shift the metabolic fate of arginine between these two enzymes nih.govnih.gov. For example, in models of infection, increased arginase activity can deplete the local arginine pool, thereby limiting the substrate available for NOS and reducing NO production nih.govnih.gov.

Table 2: Arginine Partitioning Between NOS and Arginase Pathways

This table illustrates how L-ARGININE:HCL (GUANIDO-¹³C) is used to simultaneously trace the metabolic fate of arginine through two competing enzymatic pathways.

EnzymeLabeled SubstrateLabeled Product MeasuredMetabolic Pathway Investigated
Nitric Oxide Synthase (NOS)L-Arginine (Guanido-¹³C)L-Citrulline (Ureido-¹³C)Nitric Oxide Synthesis
ArginaseL-Arginine (Guanido-¹³C)Urea (¹³C)Urea Cycle / Polyamine Precursor Synthesis

Elucidation of Arginine's Role in Other Anabolic and Catabolic Processes

Beyond the urea cycle and NO synthesis, arginine is a precursor for several other important molecules. The guanido-¹³C label is instrumental in tracing its contribution to these pathways.

Creatine Synthesis: Creatine is vital for energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain. The first and committed step in creatine biosynthesis is the transfer of arginine's guanido group to glycine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) to form guanidinoacetate researchgate.netresearchgate.net. Guanidinoacetate is then methylated to form creatine. Using L-ARGININE:HCL (GUANIDO-¹³C) as a tracer leads to the formation of [guanidino-¹³C]guanidinoacetate and subsequently [guanidino-¹³C]creatine. This allows for the direct measurement of the rate of de novo creatine synthesis, providing insights into energy metabolism in health and disease.

Polyamine Synthesis: Polyamines (e.g., putrescine, spermidine) are essential for cell proliferation and differentiation nih.gov. The pathway to polyamines begins with the conversion of arginine to ornithine by arginase nih.govnih.gov. In this step, the guanido group is cleaved off to produce urea. Therefore, while the ¹³C label from L-ARGININE:HCL (GUANIDO-¹³C) does not get incorporated into the polyamine structure itself, the tracer is highly effective for quantifying the rate of the initial arginase-mediated step, which represents the flux of arginine being committed toward ornithine and subsequent polyamine production.

Agmatine Synthesis: Arginine can be decarboxylated by the enzyme arginine decarboxylase (ADC) to form agmatine, a neuromodulator and signaling molecule researchgate.netresearchgate.net. This reaction retains the entire guanido group. Consequently, L-ARGININE:HCL (GUANIDO-¹³C) is an ideal tracer for this pathway, as its metabolism by ADC would produce ¹³C-labeled agmatine. Tracking the formation of ¹³C-agmatine allows for the elucidation of the activity of this less-characterized pathway of arginine metabolism in various tissues, particularly in the nervous system.

Polyamine and Creatine Biosynthesis from Arginine Precursors

L-arginine is a critical precursor for the synthesis of both polyamines and creatine, two classes of molecules with vital physiological roles. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation mdpi.com. Creatine is paramount for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain nih.gov.

The use of L-ARGININE:HCL (GUANIDO-¹³C) enables researchers to trace the flux of the guanido group into these distinct metabolic pathways. In the synthesis of creatine, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of the amidino group (containing the ¹³C-labeled guanido carbon) from L-arginine to glycine, forming guanidinoacetic acid (GAA) and ornithine nih.gov. GAA is subsequently methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine nih.gov. By monitoring the incorporation of the ¹³C label into GAA and creatine, the rate of creatine biosynthesis can be quantified.

A study utilizing the methodologically similar ¹⁵N₂-guanidino arginine in healthy adult men provided quantitative insights into this pathway. The fractional synthesis rate of GAA from arginine was found to be 81%, while the fractional synthesis rate of creatine from arginine was 9%. These findings suggest that the synthesis of GAA is the rate-limiting step in the creatine biosynthesis pathway ebrary.net.

PrecursorProductFractional Synthesis Rate (%)Rate-Limiting Step
L-ArginineGuanidinoacetate (GAA)81Yes
L-ArginineCreatine9No

This table illustrates the fractional synthesis rates of Guanidinoacetate (GAA) and Creatine from L-Arginine, highlighting the rate-limiting step in creatine biosynthesis.

In the context of polyamine synthesis, L-arginine is first converted to ornithine by the enzyme arginase. Ornithine is then decarboxylated by ornithine decarboxylase (ODC) to form putrescine, the precursor for spermidine and spermine mdpi.com. When using L-ARGININE:HCL (GUANIDO-¹³C) as a tracer, the ¹³C label is not incorporated into the polyamine backbone, as the guanido group is removed during the conversion to ornithine. However, by tracking the disappearance of the labeled arginine and the appearance of labeled ornithine, the flux of arginine into the polyamine pathway can be inferred and studied in various physiological and pathological states.

Quantification of Protein Synthesis and Turnover Rates in Model Systems

The dynamics of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular health and function. Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful mass spectrometry-based technique used to quantify changes in protein abundance and to measure protein turnover rates.

L-ARGININE:HCL (GUANIDO-¹³C) can be employed in dynamic SILAC experiments to determine the rate of protein synthesis and degradation. In a typical experiment, cells are cultured in a medium containing the "heavy" ¹³C-labeled arginine until it is fully incorporated into the cellular proteome. Subsequently, the cells are transferred to a medium containing the "light," unlabeled arginine. The rate at which the heavy-labeled proteins are replaced by their light counterparts is then monitored over time by mass spectrometry. This allows for the calculation of the degradation rate constant for individual proteins.

This approach provides a global and unbiased view of protein turnover, enabling researchers to identify proteins with different stabilities and to understand how protein turnover is regulated in response to various stimuli or in disease states. For instance, studies have shown that regulatory proteins often have high turnover rates, allowing for rapid changes in their cellular concentrations, whereas structural proteins tend to have much lower turnover rates nih.gov.

Experimental PhaseMedium CompositionPurpose
Labeling PhaseContains L-ARGININE:HCL (GUANIDO-¹³C)To incorporate the "heavy" isotope into all newly synthesized proteins.
Chase PhaseContains unlabeled L-ArginineTo follow the degradation of the "heavy" labeled proteins and the synthesis of "light" proteins.

This table outlines the two main phases of a dynamic SILAC experiment for measuring protein turnover using L-ARGININE:HCL (GUANIDO-¹³C).

Mechanistic Studies of Enzymes Modifying the Guanido Group

The guanido group of arginine is a key functional moiety that participates in a variety of enzymatic reactions. L-ARGININE:HCL (GUANIDO-¹³C) is an invaluable tool for probing the intricate mechanisms of enzymes that catalyze modifications of this group.

Detailed Enzymatic Reaction Mechanisms Involving Arginine Deiminase and Other Guanido-Modifying Enzymes

Arginine deiminase is an enzyme that catalyzes the hydrolysis of L-arginine to L-citrulline and ammonia (B1221849). This enzyme and other guanidino-group modifying enzymes (GMEs) are of significant interest as potential drug targets nih.gov. Mechanistic studies using isotopically labeled substrates are crucial for elucidating the catalytic strategies employed by these enzymes.

The reaction catalyzed by arginine deiminase proceeds via a covalent intermediate. The active site contains a conserved cysteine residue that acts as a nucleophile, attacking the guanidinium (B1211019) carbon of L-arginine. This leads to the displacement of ammonia and the formation of a covalent S-alkylisothiourea intermediate. The subsequent hydrolysis of this intermediate releases L-citrulline and regenerates the active site cysteine.

The use of L-ARGININE:HCL (GUANIDO-¹³C) allows for the direct observation of the fate of the guanido carbon throughout the reaction. By using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers can detect the formation of the ¹³C-labeled covalent intermediate and follow its conversion to the ¹³C-labeled citrulline product. This provides definitive evidence for the proposed reaction mechanism. Similar approaches can be applied to other GMEs, such as amidinotransferases, to understand the details of their catalytic cycles nih.govnih.gov.

Probing Kinetic Isotope Effects to Delineate Rate-Limiting Steps

Kinetic isotope effects (KIEs) are a powerful tool for investigating the transition state of an enzymatic reaction and identifying the rate-limiting step(s). A ¹³C KIE is observed when the rate of a reaction is slower with a ¹³C atom at a particular position compared to the naturally more abundant ¹²C atom. The magnitude of the KIE provides information about the changes in bonding to the carbon atom in the transition state.

In the context of guanido-modifying enzymes, measuring the ¹³C KIE using L-ARGININE:HCL (GUANIDO-¹³C) can provide critical insights into the mechanism. For example, in the arginine deiminase reaction, a significant ¹³C KIE on the guanido carbon would be expected if the nucleophilic attack by the active site cysteine and the formation of the covalent intermediate is the rate-limiting step. This is because the bonding environment of the guanido carbon changes significantly in the transition state of this step.

Computational and Theoretical Approaches Complementing L Arginine:hcl Guanido ¹³c Research

Metabolic Flux Analysis (MFA) and Modeling with ¹³C Labeling Data

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org13cflux.net When combined with data from stable isotope labeling experiments, such as those using L-ARGININE (B1665763):HCL (GUANIDO-¹³C), ¹³C-MFA provides a detailed picture of cellular metabolism. 13cflux.netmdpi.com The core principle involves introducing a ¹³C-labeled substrate into a biological system at a metabolic steady state. nih.gov As the labeled compound is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and calculate the corresponding fluxes. 13cflux.netnih.gov

The integration of isotope tracing data into genome-scale metabolic models (GEMs) represents a significant advancement in understanding cellular physiology. While early MFA studies focused on smaller, core metabolic networks, the use of comprehensive, genome-scale models allows for a more holistic analysis of metabolism. nih.gov These models incorporate a vast number of metabolic reactions, providing a more complete picture of cellular capabilities. youtube.com

The process involves feeding cells a substrate with specific carbon positions labeled with ¹³C, such as L-ARGININE:HCL (GUANIDO-¹³C). The resulting distribution of the ¹³C label in intracellular metabolites, often measured in proteinogenic amino acids, is then used to constrain the possible flux distributions predicted by the genome-scale model. nih.govyoutube.com This combination of experimental data with a constraint-based modeling framework enables the identification of a unique flux distribution that is consistent with both the known biochemical network and the measured isotopic labeling patterns. nih.gov This approach has been successfully applied to organisms like Escherichia coli to elucidate metabolic responses to genetic engineering. nih.gov

Table 1: Key Steps in Integrating ¹³C Isotope Tracing Data with Genome-Scale Models

StepDescription
1. Isotope Labeling Experiment Culturing cells with a ¹³C-labeled substrate (e.g., L-ARGININE:HCL (GUANIDO-¹³C)) under steady-state conditions.
2. Isotopic Analysis Measuring the mass isotopomer distributions (MIDs) of key metabolites (e.g., amino acids) using MS or NMR. nih.gov
3. Model Construction Utilizing a curated genome-scale metabolic model that includes stoichiometry and atom transitions for all relevant reactions. frontiersin.org
4. Flux Simulation Simulating the expected labeling patterns for a given flux distribution through the metabolic network.
5. Flux Estimation Using computational algorithms to find the flux distribution that best fits the experimentally measured MIDs. nih.gov
6. Model Refinement Iteratively refining the model based on discrepancies between simulated and experimental data. plos.org

A variety of computational algorithms are employed to estimate metabolic fluxes from ¹³C labeling data. These algorithms aim to solve the inverse problem: inferring the unknown intracellular fluxes from the measured distribution of isotopes. nih.gov The process typically involves minimizing the difference between experimentally measured labeling patterns and those predicted by a metabolic model. researchgate.net

Recent advances have led to the development of sophisticated algorithms to handle the complexity of large-scale networks and to improve the accuracy and efficiency of flux calculations. For instance, the Elementary Metabolite Units (EMU) framework is a widely used algorithm that simplifies the computational complexity of modeling isotope labeling in large networks. frontiersin.org Furthermore, machine learning-based frameworks are emerging as a promising approach to accelerate computation time and improve the stability of solutions, which can be a challenge for traditional optimization-based methods. nih.govacs.org

A critical aspect of flux estimation is uncertainty analysis. Every step in the ¹³C-MFA workflow, from experimental measurements to the metabolic model itself, is subject to error. nih.gov Therefore, it is crucial to assess the confidence of the estimated flux values. Methods like Monte Carlo simulations are used to evaluate how measurement uncertainties propagate to the calculated fluxes. nih.govresearchgate.net Validation-based model selection has also been proposed as a robust method for choosing the most appropriate model structure, especially when measurement uncertainties are difficult to estimate accurately. proquest.com

Table 2: Comparison of Computational Approaches in ¹³C-MFA

ApproachPrincipleAdvantagesChallenges
Optimization-Based Methods Minimize the residual sum of squares between measured and simulated labeling data. researchgate.netWell-established, provides a single best-fit flux map.Can be computationally intensive, may find local minima. nih.gov
Bayesian/MCMC Methods Infers the probability distribution of fluxes.Provides a comprehensive view of flux uncertainty and reaction bidirectionality. nih.govComputationally demanding, especially for large models.
Machine Learning Trains a model on simulated data to predict flux ratios from labeling patterns. nih.govFast computation, stable solutions, suitable for high-throughput analysis. acs.orgRequires large training datasets, model interpretability can be a concern.

Molecular Dynamics Simulations and Quantum Chemical Calculations

While MFA provides a systems-level view of metabolic fluxes, molecular dynamics (MD) simulations and quantum chemical calculations offer a microscopic perspective on the behavior of L-ARGININE:HCL (GUANIDO-¹³C) and its interactions within biological systems.

The guanido group of arginine is critical for many biological functions due to its positive charge and ability to form multiple hydrogen bonds. Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic interactions of this group at an atomic level. nih.gov By simulating the movements of atoms over time, MD can reveal how the guanido group of an arginine residue interacts with other amino acids, ligands, and water molecules within a protein's binding site or in a broader biological environment. iiarjournals.orgresearchgate.net

These simulations have been used to understand how arginine and its analogs bind to proteins. For example, MD studies have shown that the guanido group primarily interacts with negatively charged regions on protein surfaces. nih.govresearchgate.net Such simulations are crucial for drug design, as they can help predict how modifications to a molecule might affect its binding affinity and specificity. iiarjournals.org Direct dynamics simulations have also been employed to investigate the fragmentation patterns of protonated peptides containing arginine, providing detailed insights into its chemical behavior at the atomic level. nih.govacs.org

Quantum chemical calculations can be used to predict how the substitution of a ¹²C atom with a ¹³C atom in the guanido group of L-arginine affects the thermodynamics and kinetics of biochemical reactions. This phenomenon is known as the kinetic isotope effect (KIE). The basis for the KIE is that heavier isotopes form stronger bonds and have lower zero-point vibrational energies. Consequently, reactions that involve the breaking of a bond to the heavier isotope will have a higher activation energy and proceed more slowly.

Quantum chemistry methods, such as Density Functional Theory (DFT), can calculate the vibrational frequencies of molecules. nih.gov By comparing the calculated vibrational frequencies of the unlabeled L-arginine and the L-ARGININE:HCL (GUANIDO-¹³C) isotopologue, it is possible to predict the magnitude of the KIE for a given reaction. These calculations can provide valuable information on reaction mechanisms. For instance, a significant KIE would indicate that the bond to the guanido carbon is broken or significantly altered in the rate-determining step of the reaction. While direct experimental measurement of KIEs can be challenging, theoretical predictions can guide experimental design and aid in the interpretation of experimental results. frontiersin.org The synthesis of selectively labeled arginine isotopologues further enables detailed studies of these effects. nih.gov

Future Directions and Emerging Research Avenues for L Arginine:hcl Guanido ¹³c

Development of Next-Generation Isotopic Labeling Strategies for Enhanced Specificity and Sensitivity

The utility of L-ARGININE (B1665763):HCL (GUANIDO-¹³C) is critically dependent on the ability to introduce the isotopic label with high precision and to detect it with great sensitivity. Future research is moving beyond uniform labeling towards more sophisticated strategies that offer greater control and information.

Recent advancements have focused on the development of chemo-enzymatic and bioorthogonal labeling techniques. For instance, a novel arginine-selective enrichment reagent has been developed that conjugates an azide (B81097) tag to cyclohexanedione. This allows for the enrichment of modified peptides using bioorthogonal click chemistry, which significantly reduces sample complexity and enhances mass-spectrometric data analysis. nih.gov Such approaches, while not yet specific to the guanido-¹³C position, pave the way for future methods that could combine isotopic labeling with bioorthogonal handles for improved purification and detection of labeled molecules from complex biological mixtures.

Furthermore, new synthetic methods are being developed to create selectively labeled arginine with defined isotope patterns. These methods combine organic synthesis with cell-based protein overexpression to introduce isolated ¹⁵N-¹³C-¹H spin systems into the side chains of arginine residues. nih.gov This approach leads to simplified NMR spectra and a more sensitive response to changes in the chemical environment, which is particularly beneficial for studying large protein complexes. nih.gov The synthesis of [guanido-¹³C]-γ-hydroxyarginine showcases the feasibility of producing more complex, isotopically labeled arginine analogs for specialized research applications. researchgate.net

Labeling StrategyDescriptionAdvantagesChallengesReferences
Traditional Metabolic Labeling (e.g., SILAC)Cells are cultured in media where natural arginine is replaced with L-ARGININE:HCL (GUANIDO-¹³C).Simple to implement for in vitro studies; allows for proteome-wide quantification.Lack of site-specificity; potential for metabolic scrambling of the label. nih.govresearchgate.net
Chemo-enzymatic SynthesisCombines chemical synthesis and enzymatic reactions to produce specifically labeled arginine analogs.High degree of control over the position of the isotope; can produce novel labeled compounds.Can be a complex and multi-step process; may have lower yields. researchgate.netnih.gov
Bioorthogonal Labeling with Isotopic TagsIncorporates a bioorthogonal handle (e.g., an azide) in addition to the isotopic label, allowing for specific chemical reactions to attach probes for enrichment or detection.Enables highly specific enrichment of labeled molecules, reducing sample complexity and increasing sensitivity.Requires the synthesis of bifunctional labeling reagents; potential for steric hindrance affecting biological activity. nih.gov
Selective Labeling for NMRSynthesizes arginine with specific patterns of ¹³C, ¹⁵N, and ²H to optimize NMR spectroscopic properties.Simplifies complex NMR spectra; enhances sensitivity for studying protein structure and dynamics.Requires specialized synthetic chemistry and is primarily applicable to NMR-based studies. nih.gov

Integration of Guanido-¹³C Tracing with Multi-Omics Technologies (e.g., Fluxomics, Proteomics, Interactomics)

To gain a holistic understanding of arginine metabolism and its impact on cellular function, the integration of L-ARGININE:HCL (GUANIDO-¹³C) tracing with various "omics" platforms is a critical future direction. This multi-omics approach allows researchers to connect metabolic fluxes with changes in the proteome and cellular interaction networks.

Fluxomics: Metabolic flux analysis (MFA) using stable isotope tracers like ¹³C-labeled compounds is a powerful technique to investigate intracellular metabolic pathways. medchemexpress.com By tracing the flow of the ¹³C label from the guanidino group of arginine into downstream metabolites, researchers can quantify the activity of pathways such as the urea (B33335) cycle and nitric oxide synthesis. A tracer study using (¹³C₆) l-arginine in gastrointestinal cancer cells suggested that arginine promotes the urea cycle. nih.gov Future studies will likely employ more sophisticated MFA models to precisely quantify these fluxes in various physiological and pathological states.

Proteomics: The integration with proteomics, particularly through techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is already well-established. nih.govresearchgate.net In a typical SILAC experiment, one cell population is grown in media containing "light" arginine, while another is grown in media with "heavy" (e.g., ¹³C-labeled) arginine. This allows for the direct comparison of protein abundance between the two populations. Future applications will likely involve more dynamic SILAC approaches, such as pulse-chase experiments, to study protein turnover and the fate of arginine-derived modifications on a proteome-wide scale.

Interactomics: While less explored, the integration of guanido-¹³C tracing with interactomics holds significant promise. For example, changes in arginine metabolism could influence protein-protein interactions, either directly through post-translational modifications derived from arginine or indirectly by altering the cellular environment. Future studies could use techniques like affinity purification-mass spectrometry in combination with isotopic labeling to identify proteins that interact with arginine-metabolizing enzymes or to see how arginine availability affects protein complex formation.

Omics TechnologyIntegration with Guanido-¹³C TracingPotential InsightsReferences
FluxomicsTracing the ¹³C label from the guanidino group into downstream metabolites to quantify metabolic pathway activity.Quantitative understanding of arginine metabolic fluxes in health and disease. medchemexpress.comnih.gov
Proteomics (e.g., SILAC)Using L-ARGININE:HCL (GUANIDO-¹³C) as a "heavy" amino acid to quantify changes in protein expression and turnover.Identification of proteins and pathways regulated by arginine availability or metabolism. nih.govresearchgate.net
InteractomicsInvestigating how alterations in arginine metabolism, tracked by the ¹³C label, affect protein-protein and protein-metabolite interactions.Discovery of novel regulatory interactions and cellular signaling networks modulated by arginine. nih.gov

Advancements in Analytical Platforms for High-Throughput and Non-Invasive ¹³C Detection

The ability to detect and quantify the ¹³C label from L-ARGININE:HCL (GUANIDO-¹³C) is fundamental to its use as a tracer. Ongoing advancements in analytical instrumentation are paving the way for more high-throughput and non-invasive methods of detection.

High-Throughput Screening: For in vitro studies, there is a growing need for analytical methods that can rapidly quantify ¹³C enrichment in a large number of samples. A rapid approach for the indirect quantification of ¹³C enriched molecules using one-dimensional (1D) ¹H NMR has been developed. researchgate.net This method has been demonstrated to be applicable for treatment follow-up in cancer cell lines and for studying metabolic biomarkers from ex vivo tumor extracts. researchgate.net Such techniques will be crucial for screening the effects of drugs or genetic modifications on arginine metabolism.

Non-Invasive Detection: A significant frontier in isotopic tracing is the ability to monitor metabolic processes non-invasively in vivo. Hyperpolarized ¹³C magnetic resonance spectroscopic imaging (MRSI) is a promising technique in this regard. By hyperpolarizing [6-¹³C,¹⁵N₃]-arginine, researchers have been able to non-invasively detect arginase activity in vivo through the detection of hyperpolarized urea. nih.govnih.gov This approach has the potential for future clinical diagnostic use. nih.gov Furthermore, ¹³C MRS has been successfully implemented on clinical scanners to investigate brain metabolism, demonstrating its feasibility for in vivo studies in humans. mriquestions.comresearchgate.net

Analytical PlatformKey FeaturesApplications for Guanido-¹³C TracingReferences
High-Resolution Mass Spectrometry (LC-MS/MS)High sensitivity and specificity for identifying and quantifying labeled metabolites and peptides.Metabolic flux analysis, proteomics (SILAC), identification of post-translational modifications. nih.gov
High-Throughput ¹H NMRRapid, non-destructive analysis of ¹³C enrichment through its effect on proton signals.Screening of metabolic responses to drugs or genetic perturbations in cell culture and ex vivo tissues. researchgate.net
Hyperpolarized ¹³C MRSIDramatically enhances the ¹³C signal, allowing for real-time, non-invasive imaging of metabolic fluxes in vivo.In vivo measurement of arginase activity and other arginine metabolic pathways. nih.govnih.gov
In Vivo ¹³C MRSNon-invasive detection of ¹³C labeled metabolites in living organisms, including humans.Studying the dynamics of arginine metabolism in tissues like the brain over time. mriquestions.comresearchgate.net

Exploration of Arginine’s Role in Uncharted Biochemical and Cellular Signaling Processes (Excluding Clinical Outcomes)

While the central roles of arginine in the urea cycle, nitric oxide synthesis, and as a building block for proteins are well-established, L-ARGININE:HCL (GUANIDO-¹³C) is a key tool for uncovering more subtle and previously unknown functions of this versatile amino acid.

Recent research using stable-isotope tracing has begun to shed light on these uncharted territories. For example, a comprehensive stable-isotope tracing study in CHO cells identified previously unreported metabolites derived from arginine, including citrulline/ornithine. pnas.org This highlights the potential for promiscuous enzyme activity and the existence of metabolic side-pathways that are only now being discovered.

Another area of active investigation is the role of arginine in cellular signaling. Arginine itself can act as a signaling molecule, for instance, by activating the mTORC1 pathway, which is a central regulator of cell growth and metabolism. nih.gov By tracing the fate of the guanidino-¹³C label, researchers can investigate how arginine and its metabolites influence signaling cascades. For instance, a study on hepatocellular carcinoma cells showed that L-arginine can inhibit key proliferation- and survival-related signaling pathways such as PI3K/Akt and MAPK. researchgate.net

Furthermore, the metabolic interplay between different pathways involving arginine is an area ripe for exploration. For instance, the conversion of arginine to proline is a known metabolic route, and stable isotope tracing can help to quantify the flux through this pathway under different conditions. researchgate.net Understanding how cells partition arginine between its various metabolic fates is crucial for a complete picture of cellular homeostasis.

Future research using L-ARGININE:HCL (GUANIDO-¹³C) will undoubtedly continue to uncover novel biochemical transformations and signaling roles for arginine, expanding our fundamental understanding of cellular metabolism and regulation.

Q & A

Q. How can L-arginine:HCl (Guanido-13C) be incorporated into metabolic flux analysis to study nitric oxide synthase activity?

Methodological Answer: Prepare cell cultures with 13C-labeled arginine at concentrations mirroring physiological levels (e.g., 0.1–1 mM). Use liquid chromatography-mass spectrometry (LC-MS) to track 13C enrichment in nitric oxide (NO) metabolites. Normalize against unlabeled controls to correct for natural isotopic abundance. Validate enzyme activity via kinetic assays measuring NADPH consumption .

Q. What analytical methods are essential to confirm the isotopic purity of L-arginine:HCl (Guanido-13C)?

Methodological Answer: High-resolution mass spectrometry (HRMS) with selective ion monitoring (SIM) quantifies 13C enrichment in the guanidino group. Cross-validate using nuclear magnetic resonance (13C-NMR) to confirm positional labeling. Compare results with certified reference materials from isotopic suppliers (e.g., Cambridge Isotope Laboratories) .

Q. How should researchers design controls to account for isotopic dilution in tracer studies using L-arginine:HCl (Guanido-13C)?

Methodological Answer: Include unlabeled arginine in parallel experiments to quantify background 13C levels. Use kinetic modeling to adjust for dilution effects caused by endogenous arginine pools. Validate with time-course sampling and stable isotope-resolved metabolomics (SIRM) .

Advanced Research Questions

Q. What strategies resolve discrepancies in 13C tracer distribution between in vitro and in vivo models using L-arginine:HCl (Guanido-13C)?

Methodological Answer: Isolate mitochondria from whole-tissue samples to assess compartment-specific metabolism. Apply kinetic flux profiling (KFP) to model transport rates and isotopic dilution. Confirm with spatially resolved imaging techniques (e.g., MALDI-TOF) to map 13C distribution in tissue sections .

Q. How can multi-isotope labeling (e.g., 13C-guanidino + 15N backbone) enhance precision in arginine metabolism studies?

Methodological Answer: Synthesize dual-labeled probes via solid-phase peptide synthesis, protecting non-target functional groups. Use Fourier-transform ion cyclotron resonance MS (FT-ICR-MS) to resolve combinatorial isotopic signatures. Apply metabolic network modeling to deconvolute 13C and 15N tracer pathways .

Q. What computational tools address data conflicts in 13C metabolic flux analysis for heterogeneous cell populations?

Methodological Answer: Integrate single-cell RNA sequencing (scRNA-seq) with constraint-based metabolic models (e.g., COBRA) to account for cellular heterogeneity. Use Monte Carlo simulations to quantify uncertainty in flux estimates. Validate with fluorescence-activated cell sorting (FACS)-isolated subpopulations .

Q. How can researchers optimize the synthesis of L-arginine:HCl (Guanido-13C) to minimize unlabeled byproducts?

Methodological Answer: Employ cation-exchange chromatography to purify intermediates during solid-phase synthesis. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining. Use preparative HPLC with UV detection (220 nm) to isolate the final product .

Data Validation & Reproducibility

Q. What protocols ensure reproducibility in 13C-labeled arginine experiments across laboratories?

Methodological Answer: Standardize buffer compositions (e.g., pH 7.4 PBS) and storage conditions (−80°C under nitrogen). Share raw MS/MS spectral libraries and NMR chemical shift data via open-access platforms. Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for metadata reporting .

Q. How should researchers validate the biological equivalence of 13C-labeled vs. unlabeled L-arginine:HCl in enzyme assays?

Methodological Answer: Compare Michaelis-Menten constants (Km) and catalytic efficiency (kcat/Km) using stopped-flow spectrophotometry. Perform isothermal titration calorimetry (ITC) to detect isotopic effects on substrate binding. Validate with X-ray crystallography to confirm no structural perturbations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.